(R)-1-((S)-Pyrrolidin-2-yl)ethanol
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Overview
Description
(1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol is a chiral compound that features a pyrrolidine ring attached to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents. For example, the reduction of (2S)-pyrrolidin-2-yl ethanone using a chiral reducing agent can yield the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary widely, but often include key enzymes or signaling proteins that play crucial roles in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the ethan-1-ol group.
Pyrrole: An aromatic analog with different electronic properties.
Prolinol: A related compound with a similar structure but different stereochemistry.
Uniqueness
(1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and an ethan-1-ol group. This combination of features imparts distinct chemical and biological properties, making it valuable for a variety of applications.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R)-1-[(2S)-pyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
IEBYUZARWOFDSE-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1CCCN1)O |
Canonical SMILES |
CC(C1CCCN1)O |
Origin of Product |
United States |
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